7-Bromo-3',6'-dimethyl-9-phenyl-9H-2,9'-bicarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any relevant background information. Mention its significance in various fields such as chemistry, biology, medicine, or industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Describe the synthetic routes used to prepare the compound. Include details about the starting materials, reagents, catalysts, solvents, and reaction conditions (temperature, pressure, time, etc.).
Industrial Production Methods
Explain the industrial production methods for the compound. Highlight any large-scale processes, equipment used, and any specific challenges or considerations in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, elimination, etc.
Common Reagents and Conditions
List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.
Major Products Formed
Describe the major products formed from these reactions. Include any relevant reaction mechanisms and pathways.
Wissenschaftliche Forschungsanwendungen
Provide a comprehensive description of the scientific research applications of the compound. Discuss its use in various fields such as:
Chemistry: Role in synthesis, catalysis, or as a reagent.
Biology: Biological activity, interactions with biomolecules, or use in biochemical assays.
Medicine: Therapeutic applications, pharmacological effects, or use in diagnostics.
Industry: Applications in manufacturing, materials science, or environmental science.
Wirkmechanismus
Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any relevant biochemical or physiological processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
Compare the compound with other similar compounds. Highlight its uniqueness in terms of structure, reactivity, or applications.
List of Similar Compounds
Provide a list of similar compounds and briefly describe their similarities and differences.
Feel free to use this template and fill in the specific details for the compound you are interested in
Eigenschaften
Molekularformel |
C32H23BrN2 |
---|---|
Molekulargewicht |
515.4 g/mol |
IUPAC-Name |
2-bromo-7-(3,6-dimethylcarbazol-9-yl)-9-phenylcarbazole |
InChI |
InChI=1S/C32H23BrN2/c1-20-8-14-29-27(16-20)28-17-21(2)9-15-30(28)35(29)24-11-13-26-25-12-10-22(33)18-31(25)34(32(26)19-24)23-6-4-3-5-7-23/h3-19H,1-2H3 |
InChI-Schlüssel |
RJNMSJCVLYBQLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC5=C(C=C4)C6=C(N5C7=CC=CC=C7)C=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.